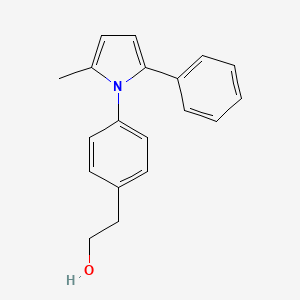
Stearoyltaurine, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearoyltaurine, sodium salt, also known as N-Stearoyltaurine sodium salt, is a compound with the molecular formula C20H40NNaO4S. It is an anionic surfactant belonging to the category of acyl taurates. This compound is characterized by its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .
Métodos De Preparación
Stearoyltaurine, sodium salt, can be synthesized through the reaction of sodium taurate with stearoyl chloride. This reaction involves the acylation of sodium taurate, resulting in the formation of the desired product . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and reactant concentrations to achieve efficient synthesis .
Análisis De Reacciones Químicas
Stearoyltaurine, sodium salt, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound, into reduced forms with different chemical properties.
Substitution: Substitution reactions involving this compound, can lead to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .
Aplicaciones Científicas De Investigación
Stearoyltaurine, sodium salt, finds applications in several scientific research fields:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: This compound is employed in biological studies for its ability to stabilize proteins and other biomolecules.
Medicine: this compound, is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is widely used in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties .
Mecanismo De Acción
The mechanism of action of stearoyltaurine, sodium salt, involves its surfactant properties, which enable it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their stabilization and solubilization. The pathways involved include the modulation of membrane fluidity and the formation of micelles .
Comparación Con Compuestos Similares
Stearoyltaurine, sodium salt, can be compared with other similar compounds such as:
Sodium stearoyl lactylate: Both compounds are used as surfactants, but sodium stearoyl lactylate is more commonly used in food applications.
Sodium stearate: This compound is another surfactant with similar properties but is primarily used in soap and cosmetic formulations.
Sodium lauryl sulfate: While also a surfactant, sodium lauryl sulfate has a different molecular structure and is widely used in detergents and cleaning products. The uniqueness of this compound, lies in its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions
Propiedades
Número CAS |
25080-09-5 |
|---|---|
Fórmula molecular |
C20H40NNaO4S |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
sodium;2-(octadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C20H41NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h2-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |
Clave InChI |
QMJPYGADZSEASQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


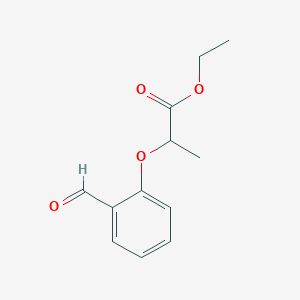
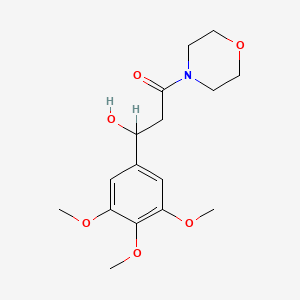
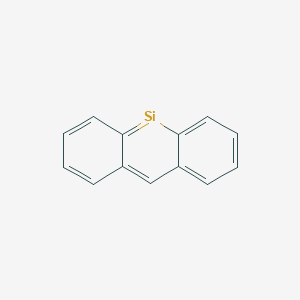
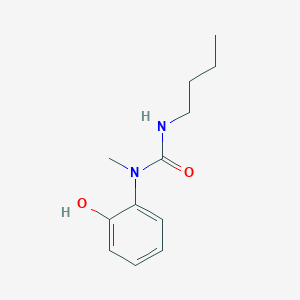
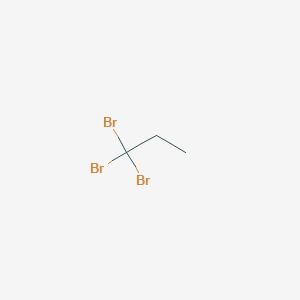
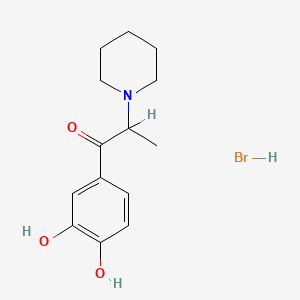
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
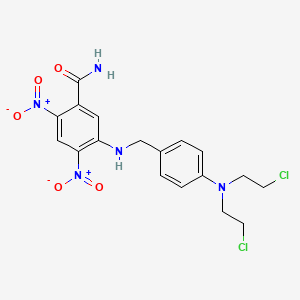
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)

![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
